

NVP-TAE226 Kinase Cross-Reactivity: A Comparative Guide

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Compound of Interest		
Compound Name:	NVP-TAE 226	
Cat. No.:	B1684528	Get Quote

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NVP-TAE226 is a potent small molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK). However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other kinases, an important consideration in its preclinical and potential clinical applications. This guide provides a comparative analysis of the kinase selectivity profile of NVP-TAE226, with supporting experimental data and detailed methodologies.

Kinase Inhibition Profile: NVP-TAE226 vs. PF-562,271

The following table summarizes the in vitro inhibitory activity (IC50) of NVP-TAE226 and a comparator FAK inhibitor, PF-562,271, against a panel of selected kinases. This data, compiled from multiple sources, allows for a direct comparison of their potency and selectivity.



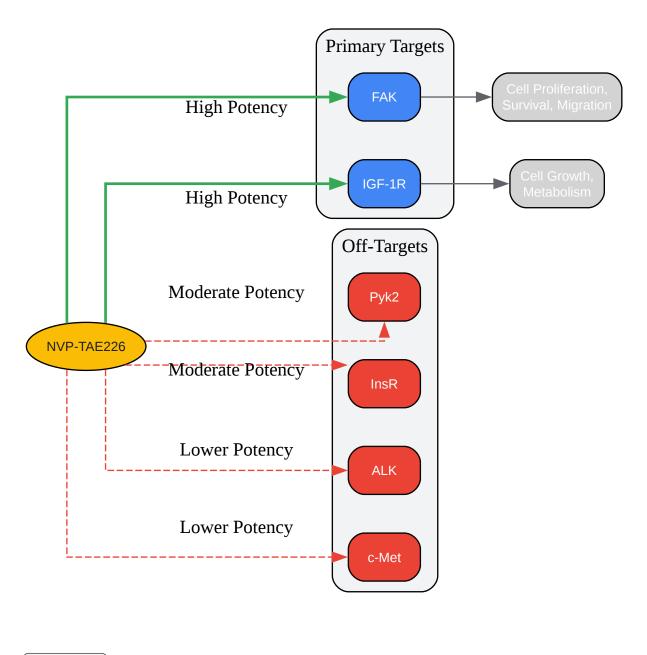
Kinase Target	NVP-TAE226 IC50 (nM)	PF-562,271 IC50 (nM)
FAK	5.5[1][2]	1.5
Pyk2	3.5 - 14[2]	14
IGF-1R	140[2]	>10,000
InsR	44[2]	>10,000
ALK	Modestly potent (~10-100 fold less than FAK)[1]	Not reported
c-Met	Modestly potent (~10-100 fold less than FAK)[1]	Not reported
CDK2/cyclin E	Not reported	30
CDK5/p25	Not reported	120

Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.

Signaling Pathway and Cross-Reactivity of NVP-TAE226

The following diagram illustrates the primary signaling pathways affected by NVP-TAE226, highlighting its intended targets and known off-target interactions.







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References

- 1. selleckchem.com [selleckchem.com]
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